5-cyclopropyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
5-cyclopropyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural and Theoretical Investigations
Research has focused on experimental and theoretical studies of pyrazole-4-carboxylic acid derivatives, like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. These studies involve characterization techniques such as NMR, FT-IR spectroscopy, and X-ray diffraction, combined with density functional theory (DFT) calculations. Such research provides insights into the molecular structure and electronic properties of these compounds (Viveka et al., 2016).
Mammalian Topoisomerase II Inhibition
A study on derivatives of quinolinecarboxylic acid, closely related to pyrazole-4-carboxylic acid, revealed that these compounds interact with mammalian topoisomerase II. This interaction has implications for understanding the cellular mechanisms of these compounds and potential therapeutic applications (Wentland et al., 1993).
Synthesis of Pyrazole Derivatives
Studies have explored the synthesis of trisubstituted pyrazoles using 1-cyanocyclopropane-1-carboxylates and arylhydrazines, offering a method to produce diverse pyrazole derivatives (Xue et al., 2016). Additionally, cyclocondensation reactions involving aminopyrazoles and pyruvic acids lead to the formation of pyrazolopyridines, further expanding the synthetic versatility of pyrazole derivatives (Chebanov et al., 2007).
Medicinal Applications
The synthesis and in silico studies of novel pyrazole derivatives have been conducted, examining their potential as anti-inflammatory and anti-breast cancer agents. This research highlights the medicinal relevance of pyrazole-4-carboxylic acid derivatives (Thangarasu et al., 2019).
Miscellaneous Applications
Research into the synthesis of pyrazolines and chalcones under ultrasonic irradiation, involving derivatives of pyrazole-4-carboxylic acid, has implications for the development of efficient synthetic methodologies (Gupta et al., 2010). Additionally, multicomponent condensations with barbituric acids and aldehydes have been investigated, contributing to the field of heterocyclic chemistry (Muravyova et al., 2009).
Properties
IUPAC Name |
5-cyclopropyl-1-(2-methylpropyl)pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)6-13-10(8-3-4-8)9(5-12-13)11(14)15/h5,7-8H,3-4,6H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNMMVCYCODIGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C=N1)C(=O)O)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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